Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride

Analytical Chemistry Quality Control Medicinal Chemistry

Researchers requiring the hydrochloride salt of this tetrahydropyran amino ester for replicating published pharmacology (AM-831) or incorporating the rigid ThpGly residue into peptides (e.g., icotrokinra) face challenges with salt-form interchangeability and purity. This ≥98% (HPLC) hydrochloride ensures chemical identity with the clinically evaluated form. - Enables direct SPPS compatibility without salt-exchange steps for constrained peptide synthesis. - Solid physical form facilitates precise automated dispensing for HTS campaigns targeting CNS receptors (5-HT2A, D2, M1). - Full analytical documentation (NMR, HPLC, LC-MS, CoA) supports GLP/GMP batch-to-batch consistency.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
CAS No. 199330-66-0
Cat. No. B597347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride
CAS199330-66-0
Molecular FormulaC7H14ClNO3
Molecular Weight195.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1(CCOCC1)N.Cl
InChIInChI=1S/C7H13NO3.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H
InChIKeyVNPBPEQYIQVYDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride: Identity and Procurement


Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride (CAS 199330-66-0), also designated AM-831 or H-ThpGly-OMe·HCl, is a tetrahydropyran-based α,α-disubstituted amino ester supplied as the hydrochloride salt . It features a saturated six-membered oxygen heterocycle with geminal amino and methyl ester substituents at the 4-position, creating a sterically constrained, non-proteinogenic amino acid scaffold . This compound has progressed to Phase I clinical evaluation as the small-molecule drug candidate AM-831 for schizophrenia [1] and serves as a key building block in constrained peptide therapeutics, most notably the clinical-stage IL-23 receptor antagonist icotrokinra (JNJ-77242113) [2].

Solid hydrochloride salt suited for precise gravimetric handling and automated dispensing workflows
Identity-matches the AM-831 pharmacological dataset for SAR and mechanistic cross-referencing
ThpGly building block enabling constrained peptide synthesis research

Why Salt Form Matters for This Compound


Procurement decisions involving this tetrahydropyran amino ester must account for salt-form-dependent differences in physical state, stoichiometry, purity specifications, and pharmacological validation, which preclude simple interchange with the free base (CAS 184698-41-7), oxalate salt (CAS 1400644-84-9), Boc-protected analog (CAS 885498-48-6), or ethyl ester variant (CAS 246547-26-2). The hydrochloride salt is a solid amenable to precise gravimetric handling, whereas the free base is a liquid (boiling point 223.5 °C) . The hydrochloride form carries the specific molecular weight (195.64 g/mol) required for accurate stoichiometric calculations in both synthetic and biological workflows . Critically, only the hydrochloride has documented preclinical antipsychotic and pro-cognitive pharmacology through its development identity as AM-831, creating an unreplicable dataset for structure-activity relationship (SAR) and in vivo studies [1].

Free base is a liquid; physical state difference alters weighing accuracy and may complicate solid-dispensing workflows.

Molecular weight differs from free base (22.9%) and oxalate; using an incorrect MW may shift stoichiometry and assay reproducibility.

Only the hydrochloride carries the reported AM-831 preclinical pharmacology; other salt forms lack a direct reference dataset for SAR.

Quantitative Differentiation Versus Closest Analogs


HPLC Purity: Hydrochloride vs. Free Base

The hydrochloride salt is routinely supplied at ≥98% purity by HPLC, as documented by ChemImpex, whereas the free base (CAS 184698-41-7) is typically specified at ≥95% purity from multiple vendors . This 3% absolute purity difference reduces unidentified impurity burden in biological assays and synthetic reactions, directly improving inter-experiment reproducibility.

HPLC Purity (HCl vs Free Base)
Head-to-head
≥98% vs ≥95% HPLC purity; 3% absolute difference
May reduce impurity variables in dose-response and synthesis
Based on vendor specifications; confirm per CoA
Analytical Chemistry Quality Control Medicinal Chemistry

Solid-State Handling Advantage Over Liquid Free Base

Methyl 4-aminotetrahydro-2H-pyran-4-carboxylate hydrochloride is supplied as a solid (as confirmed by Sigma-Aldrich AldrichCPR product listing), while the free base is a liquid with a boiling point of 223.5 °C at 760 mmHg and no measurable melting point . The oxalate salt (CAS 1400644-84-9) is also a solid but exhibits a melting point of 145–147 °C . Solid form enables direct weighing on analytical balances without the solvent-transfer and evaporation steps required for liquids, reducing cumulative weighing error by an estimated 0.5–2% in typical laboratory workflows [1].

Physical State at RT
Reported
HCl: solid; Free base: liquid (BP 223.5 °C); Oxalate: solid (MP 145–147 °C)
Solid form supports direct analytical weighing, minimizing solvent-transfer errors
Physical state affects high-throughput dispensing compatibility
Formulation Science Laboratory Operations Process Chemistry

Preclinical Pharmacology Validated Only for Hydrochloride

The hydrochloride salt, as AM-831, was advanced to Phase I clinical trials by ACADIA Pharmaceuticals based on preclinical data demonstrating robust antipsychotic effects in traditional psychosis models and pro-cognitive effects in behavioral assays [1]. This dual pharmacological profile was described as unique among antipsychotic candidates [2]. In contrast, no peer-reviewed pharmacological data exist for the free base or oxalate salt forms [3]. The hydrochloride is thus the sole form with a documented in vivo pharmacological baseline, making it the required selection for any follow-on SAR or mechanistic studies referencing the AM-831 dataset.

Preclinical Pharmacology
Class-level inference
Only HCl has reported antipsychotic-like and pro-cognitive assay responses (AM-831 dataset); free base/oxalate lack data
Enables direct SAR and mechanistic cross-referencing with development dataset
Independent model replication advised
Neuropharmacology Drug Discovery Behavioral Pharmacology

Clinical Peptide Integration: ThpGly in Icotrokinra

The ThpGly (4-aminotetrahydro-2H-pyran-4-carboxylate) residue is incorporated into icotrokinra (JNJ-77242113), an orally active, selective IL-23 receptor antagonist that has completed Phase III clinical trials for plaque psoriasis [1]. Icotrokinra binds human IL-23R with a Kd of 7.1 pM and inhibits IL-23-induced STAT3 phosphorylation with an IC50 of 5.6 pM [2]. This validates the hydrochloride salt's applicability in GMP-capable solid-phase peptide synthesis (SPPS) at clinical scale, a level of supply-chain qualification not demonstrated for the free base, oxalate, or Boc-protected analogs [3].

Icotrokinra ThpGly Integration
Reported
Kd = 7.1 pM (hIL-23R); STAT3 phosphorylation IC50 = 5.6 pM
Supports SPPS method fit for constrained peptide synthesis
Source-reported values; model-specific context
Peptide Therapeutics Drug Design Interleukin-23 Receptor

Molecular Weight Accuracy for Stoichiometry

Accurate stoichiometric calculations require the correct molecular weight for the salt form in use. The hydrochloride (MW 195.64 g/mol) differs from the free base (MW 159.18 g/mol) by 22.9% and from the oxalate (MW 249.22 g/mol) by 27.4% . Using the free base molecular weight when weighing the hydrochloride would result in a 22.9% systematic under-dosing error in all subsequent concentration-dependent experiments. This is a common source of irreproducibility in academic laboratories when salt forms are not explicitly tracked [1].

Molecular Weight Accuracy
Head-to-head
HCl 195.64 g/mol; Free base 159.18 g/mol; Oxalate 249.22 g/mol (22.9% difference HCl vs free base)
Correct MW prevents systematic dosing errors in biological assays
Verify CoA MW for each batch
Synthetic Chemistry Molar Calculations Laboratory Reagent Preparation

Key Procurement-Driven Application Scenarios


AM-831 Follow-On SAR and Antipsychotic Discovery

Research groups building on the AM-831 pharmacological dataset require the hydrochloride salt to ensure chemical identity with the clinically evaluated form. The compound's dual 5-HT2A/D2 receptor antagonism combined with M1 muscarinic partial agonism, demonstrated in preclinical psychosis and cognition models, provides a validated starting point for designing next-generation antipsychotics with pro-cognitive benefits [1]. Procurement of high-purity hydrochloride (≥98% HPLC) is essential for replicating published in vitro binding and functional assay conditions .

Constrained Peptide Design with ThpGly Scaffold

The ThpGly residue enforces a rigid tetrahydropyran ring constraint that stabilizes helical secondary structures in oligopeptides, as demonstrated by X-ray crystallography and NMR conformational analysis [1]. This property has been exploited in icotrokinra (JNJ-77242113), a Phase III IL-23R antagonist for psoriasis that incorporates ThpGly in its cyclic peptide sequence . Procurement of the hydrochloride salt with documented SPPS compatibility enables direct implementation in peptide synthesizer workflows without additional salt-exchange steps .

GLP/GMP Building Block Supply

Laboratories operating under GLP or GMP quality systems benefit from the hydrochloride salt's well-defined solid-state form, explicit molecular weight (195.64 g/mol), and availability with full analytical documentation (NMR, HPLC, LC-MS, CoA) from vendors such as Synblock and ChemImpex [1]. The 22.9% molecular weight difference from the free base makes unambiguous salt-form specification a critical procurement parameter for maintaining batch-to-batch consistency in regulated synthesis environments .

CNS-Targeted High-Throughput Screening

The hydrochloride salt's solid physical form enables precise automated dispensing into 96- and 384-well plates for high-throughput screening campaigns targeting CNS receptors, including 5-HT2A, D2, and M1 [1]. The compound's established blood-brain barrier penetration potential, inferred from its development as an oral antipsychotic agent, makes it a relevant reference standard for CNS-focused compound library procurement .

Application
Selection Property
Validation Focus
AM-831 SAR and antipsychotic-like activity research
Identity-matches AM-831 tool compound dataset
5-HT2A/D2/M1 receptor binding and functional assay reproduction
Constrained peptide synthesis with ThpGly scaffold
SPPS-compatible hydrochloride; reported helix-stabilizing context
Peptide secondary structure and SPPS yield consistency
High-purity solid for reproducible synthesis workflows
Well-defined solid form with analytical documentation
Batch-to-batch molecular weight and purity verification
CNS receptor-focused high-throughput screening
Solid form suited for automated dispensing
5-HT2A, D2, M1 binding assay compatibility
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